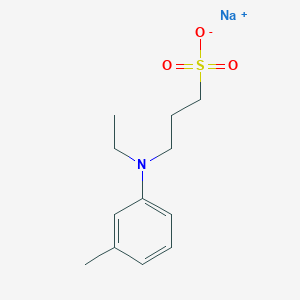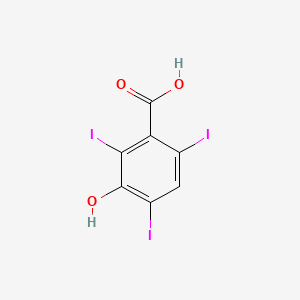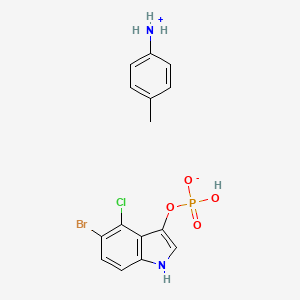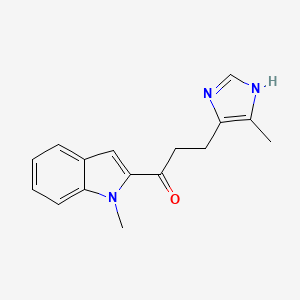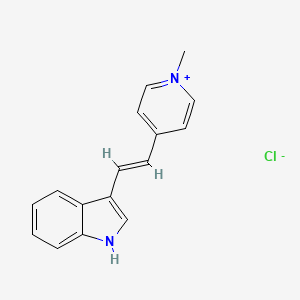
7-甲氧基-1,2,3,4-四氢吖啶-9-胺
科学研究应用
TA-03 具有广泛的科学研究应用:
化学: 用作研究乙酰胆碱酯酶抑制的模型化合物。
生物学: 用于神经退行性疾病的研究,特别是阿尔茨海默病。
医学: 研究其治疗认知障碍的潜在治疗作用。
工业: 用于开发针对乙酰胆碱酯酶的药物.
作用机制
TA-03 通过抑制乙酰胆碱酯酶发挥作用,乙酰胆碱酯酶是一种负责在突触间隙分解乙酰胆碱的酶。通过抑制这种酶,TA-03 提高了乙酰胆碱的浓度,从而增强了胆碱能传递。 这种机制在阿尔茨海默病等胆碱能缺陷突出的疾病中特别有益 .
生化分析
Biochemical Properties
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine plays a significant role in biochemical reactions, primarily as a cholinesterase inhibitor. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. This inhibition prevents the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine at synaptic junctions . The compound’s interaction with these enzymes is reversible, and it binds to the active site of the enzyme, blocking the substrate from accessing it .
Cellular Effects
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine influences various cellular processes, particularly in neuronal cells. It enhances cholinergic transmission by increasing acetylcholine levels, which can improve cognitive functions. This compound also affects cell signaling pathways, including those involved in neuroprotection and neuroinflammation . Additionally, it has been observed to modulate gene expression related to synaptic plasticity and neuronal survival .
Molecular Mechanism
The molecular mechanism of 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine involves its binding to the active site of cholinesterase enzymes, thereby inhibiting their activity. This inhibition is achieved through reversible binding, which prevents the breakdown of acetylcholine . The compound’s structure allows it to fit into the enzyme’s active site, forming interactions with key amino acid residues . This binding not only inhibits enzyme activity but also induces conformational changes that stabilize the enzyme-inhibitor complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cholinesterase activity and prolonged enhancement of cholinergic signaling . The compound’s effects may diminish over extended periods due to potential adaptive responses by the cells .
Dosage Effects in Animal Models
In animal models, the effects of 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine vary with dosage. At lower doses, the compound effectively enhances cognitive functions and exhibits neuroprotective effects . At higher doses, it may cause adverse effects such as muscle weakness and respiratory distress due to excessive cholinergic stimulation . The threshold for these toxic effects is relatively high, indicating a reasonable therapeutic window for the compound .
Metabolic Pathways
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine is involved in metabolic pathways related to its biotransformation and elimination. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolites are then excreted via the renal route. The compound’s metabolism can affect its pharmacokinetics and overall efficacy . Additionally, interactions with other drugs metabolized by the same enzymes can influence its metabolic profile .
Transport and Distribution
Within cells and tissues, 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine is transported and distributed through passive diffusion and active transport mechanisms . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues such as the brain .
Subcellular Localization
The subcellular localization of 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine is primarily within the cytoplasm and synaptic vesicles of neuronal cells . It may also localize to the endoplasmic reticulum and Golgi apparatus, where it can influence protein processing and trafficking . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell .
准备方法
TA-03 的合成路线涉及他克林的甲氧基化。反应条件通常包括使用甲醇作为溶剂,并使用催化剂来促进甲氧基化过程。 TA-03 的工业生产方法没有得到广泛记录,但实验室合成通常涉及标准的有机合成技术 .
化学反应分析
TA-03 经历了几种类型的化学反应,包括:
氧化: TA-03 可以使用常见的氧化剂(如高锰酸钾或过氧化氢)氧化。
还原: TA-03 的还原可以使用还原剂(如硼氢化钠)来实现。
取代: TA-03 可以进行亲核取代反应,特别是在甲氧基处。
这些反应中常用的试剂和条件包括二氯甲烷等有机溶剂和钯碳等催化剂。 这些反应形成的主要产物取决于所用试剂和条件 .
相似化合物的比较
与其他类似化合物相比,TA-03 在抑制乙酰胆碱酯酶方面具有独特优势。一些类似化合物包括:
多奈哌齐: 另一种用于治疗阿尔茨海默病的乙酰胆碱酯酶抑制剂。
利伐斯替胺: 乙酰胆碱酯酶和丁酰胆碱酯酶的双重抑制剂。
加兰他敏: 一种乙酰胆碱酯酶抑制剂,也调节烟碱受体。
与这些化合物相比,TA-03 在抑制乙酰胆碱酯酶方面表现出更高的效力,使其成为阿尔茨海默病研究中的一种有价值的化合物 .
属性
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroacridin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQPVVOYBLOJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3CCCCC3=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973360 | |
| Record name | 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5778-80-3 | |
| Record name | 7-Methoxytacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5778-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxytacrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005778803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-MEOTA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6LUF2H8W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



